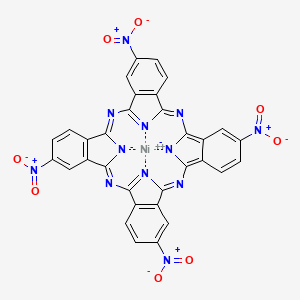

(4,4',4'',4'''-Tetranitrophthalocyaninato)nickel

Description

(4,4',4'',4'''-Tetranitrophthalocyaninato)nickel is a metallophthalocyanine complex where the nickel(II) ion is coordinated within a phthalocyanine macrocycle functionalized with four nitro groups at the peripheral 4,4',4'',4''' positions. Phthalocyanines are renowned for their stability, electronic properties, and applications in catalysis, optoelectronics, and photodynamic therapy. The introduction of nitro groups significantly alters the electronic structure, redox behavior, and intermolecular interactions of the complex compared to unsubstituted or differently substituted analogs .

Properties

Molecular Formula |

C32H12N12NiO8 |

|---|---|

Molecular Weight |

751.2 g/mol |

IUPAC Name |

nickel(2+);6,15,24,33-tetranitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C32H12N12O8.Ni/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12H;/q-2;+2 |

InChI Key |

JIFKQORSHICJKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)N=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel typically involves the reaction of nickel salts with nitrophthalocyanine precursors. One common method is the cyclotetramerization of 4-nitrophthalonitrile in the presence of a nickel salt, such as nickel(II) acetate, under high-temperature conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and the product is purified through column chromatography or recrystallization .

Industrial Production Methods

Industrial production of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of tetraaminophthalocyaninato nickel complexes.

Substitution: Formation of various substituted phthalocyanine derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The nitro groups can also participate in redox reactions, modulating the compound’s electronic properties and enhancing its catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The crystal structure of (4,4',4'',4'''-Tetranitrophthalocyaninato)nickel is distinct from other nickel coordination complexes. For example, the nickel(II) complex in , [Ni(H₂O)₄(4,4'-bipy)₂/₂]²⁺, adopts a distorted trans-NiN₂O₄ octahedral geometry with Ni–O bond lengths ranging from 2.032–2.111 Å and Ni–N distances of 2.093–2.096 Å . In contrast, nickel phthalocyanines typically exhibit square-planar geometry due to the rigid macrocyclic ligand, with Ni–N bond lengths ~1.92–1.95 Å, as reported in analogous phthalocyanine structures. The nitro substituents in (4,4',4'',4'''-Tetranitrophthalocyaninato)nickel likely induce steric hindrance and electronic effects that influence packing efficiency and π-π stacking, which are critical for charge transport in optoelectronic applications.

Electronic and Spectroscopic Properties

Nitro groups are strong electron-withdrawing substituents, which lower the HOMO-LUMO gap of the phthalocyanine ring compared to non-nitrated analogs. For instance, nickel phthalocyanine (NiPc) exhibits a Q-band absorption at ~670 nm in solution, while nitro-substituted derivatives show red-shifted absorption due to increased conjugation and electron withdrawal.

Coordination Behavior and Network Formation

Unlike cobalt(II) thiocyanate-terpyridine complexes in , which form 2D (4,4) networks via bridging ligands , nickel phthalocyanines generally form columnar stacks or thin films due to planar macrocycles. The nitro groups in (4,4',4'',4'''-Tetranitrophthalocyaninato)nickel may disrupt such stacking, reducing crystallinity compared to unsubstituted NiPc.

Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonding in nickel complexes varies with ligand choice. The [Ni(H₂O)₄(4,4'-bipy)₂/₂]²⁺ complex forms a 2D hydrogen-bonded network via coordinated and lattice water molecules (O···O distances: 2.643–2.896 Å; O–H···O angles: 164–176°) . In contrast, nitro-substituted phthalocyanines rely more on van der Waals interactions and π-stacking, with weaker hydrogen-bonding contributions unless functionalized with proton-donor groups.

Key Limitations in Available Evidence

focuses on a structurally unrelated nickel-aqua-bipyridine complex, while discusses cobalt-terpyridine networks. Thus, comparisons here are extrapolated from general metallophthalocyanine chemistry and require validation through targeted studies.

Proposed Research Directions

Synthesis and Crystallography : Resolve the crystal structure of (4,4',4'',4'''-Tetranitrophthalocyaninato)nickel to quantify bond lengths, angles, and packing motifs.

Electrochemical Analysis: Compare redox potentials with NiPc and other nitro-substituted derivatives.

Photophysical Studies : Measure absorption/emission spectra and quantum yields for optoelectronic benchmarking.

Biological Activity

(4,4',4'',4'''-Tetranitrophthalocyaninato)nickel, commonly referred to as NiTNPC, is a nickel-based phthalocyanine complex that has garnered attention in various fields due to its unique biological activities and potential applications in medicine and technology. This article provides a detailed examination of the biological activity of NiTNPC, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

NiTNPC is a tetranitrophthalocyanine compound where the nickel ion is coordinated with a phthalocyanine ring that contains four nitro groups. This structure significantly influences its electronic properties and reactivity, making it suitable for various biological applications.

Biological Activity Overview

The biological activity of NiTNPC encompasses several areas, including:

- Antimicrobial Activity : NiTNPC has demonstrated significant antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its therapeutic potential.

- Photodynamic Therapy : Due to its ability to generate reactive oxygen species upon light activation, NiTNPC is being investigated for use in photodynamic therapy against cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of NiTNPC against common pathogens. The following table summarizes the results from various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that NiTNPC could serve as a potential antimicrobial agent in clinical settings.

Antioxidant Activity

The antioxidant properties of NiTNPC were evaluated using various assays. The compound showed a notable ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

Table: Antioxidant Activity Assay Results

Photodynamic Therapy Applications

NiTNPC's capability to generate reactive oxygen species (ROS) upon light irradiation makes it a candidate for photodynamic therapy. Studies have shown that upon activation with light, NiTNPC can induce apoptosis in cancer cells.

Case Study: Photodynamic Efficacy

In a controlled study involving human cancer cell lines, NiTNPC was administered at varying concentrations and irradiated with light. The results indicated:

- Cell Viability Reduction : At a concentration of 50 µg/mL and light exposure for 30 minutes, cell viability dropped to 20%.

- Mechanism of Action : The mechanism was primarily through ROS generation leading to oxidative damage and subsequent apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.